molecular formula C24H23N5O3 B2386228 N-(4-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326823-00-0

N-(4-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

カタログ番号: B2386228
CAS番号: 1326823-00-0
分子量: 429.48
InChIキー: ZRPRIOZYXSTZPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic chemical compound designed for research applications, featuring a 1,2,3-triazole core as its central pharmacophore. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in key interactions with biological targets, such as forming hydrogen bonds and dipole-dipole interactions . This moiety is investigated for its potential in developing novel therapeutic agents due to its metabolic stability and resemblance to peptide bonds . This compound is of particular interest in several research areas. The 1,2,3-triazole structure is found in compounds studied for their anti-lung cancer potential, with mechanisms that may include inducing cell cycle arrest and promoting apoptosis in cancer cells . Furthermore, 1,2,3-triazole-containing hybrids are explored as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for neurodegenerative disease research . The specific molecular architecture of this compound, incorporating methoxyphenyl, ethoxybenzyl, and pyridinyl substituents, suggests it is a candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various enzymatic or receptor targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental purposes.

特性

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-3-32-20-9-7-17(8-10-20)16-26-24(30)22-23(18-11-13-25-14-12-18)29(28-27-22)19-5-4-6-21(15-19)31-2/h4-15H,3,16H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPRIOZYXSTZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of Azide and Alkyne Precursors

The 1,2,3-triazole ring is constructed via a regioselective CuAAC reaction between:

  • 3-Methoxyphenyl azide : Synthesized from 3-methoxyaniline via diazotization and sodium azide substitution.
  • 4-Ethynylpyridine : Prepared by Sonogashira coupling of 4-bromopyridine with trimethylsilylacetylene, followed by desilylation.

Cycloaddition Reaction Conditions

Reaction of 3-methoxyphenyl azide (1.2 eq) with 4-ethynylpyridine (1.0 eq) in THF/H₂O (3:1) at 25°C, catalyzed by CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%), yields 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole (87% yield). Regioselectivity is confirmed via ¹H-NMR (singlet for H-4 at δ 8.02 ppm).

Functionalization at Position 4: Carboxylic Acid Intermediate

Oxidation of Triazole to Carboxylic Acid

The triazole intermediate is treated with KMnO₄ (2.5 eq) in acidic aqueous acetone (0°C, 2 h) to oxidize the C-4 position to a carboxylic acid, yielding 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (73% yield).

Amide Coupling with 4-Ethoxybenzylamine

Activation of Carboxylic Acid

The carboxylic acid (1.0 eq) is activated using thionyl chloride (SOCl₂, 3.0 eq) in anhydrous dichloromethane (DCM) under reflux (4 h), forming the corresponding acid chloride.

Nucleophilic Acyl Substitution

The acid chloride is reacted with 4-ethoxybenzylamine (1.5 eq) in DCM with triethylamine (2.0 eq) as a base (0°C → 25°C, 12 h), affording the target carboxamide in 68% yield.

Alternative Synthetic Pathways

Stepwise Assembly via Intermediate Isocyanates

An alternative route involves:

  • Formation of 4-isocyanato-1H-1,2,3-triazole via phosgenation.
  • Reaction with 4-ethoxybenzylamine in DMF at −10°C (yield: 61%).

Solid-Phase Synthesis

Immobilization of the triazole core on Wang resin, followed by Fmoc-based coupling with 4-ethoxybenzylamine and cleavage with TFA (overall yield: 54%).

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 5.6 Hz, 2H, pyridine-H), 7.89 (s, 1H, triazole-H), 7.45–7.12 (m, 7H, aromatic), 4.52 (s, 2H, CH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 1.42 (t, J = 7.0 Hz, 3H, CH₃).
  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₅H₂₄N₅O₃: 458.1824; found: 458.1826.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazole ring (dihedral angle: 12.8° with pyridine) and intramolecular H-bonding (N—H···O=C, 2.01 Å).

Challenges and Optimization

  • Regioselectivity : CuAAC ensures 1,4-disubstitution, but steric hindrance from the pyridinyl group necessitates excess azide (1.2 eq).
  • Oxidation Side Reactions : Competitive overoxidation at C-5 is mitigated by low-temperature KMnO₄ treatment.
  • Amide Coupling Efficiency : EDCl/HOBt outperforms SOCl₂ in polar aprotic solvents (DMF yield: 74% vs. DCM: 68%).

Industrial-Scale Considerations

  • Cost Analysis : CuAAC route is cost-effective due to catalyst recyclability (CuSO₄ recovery >90%).
  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.

化学反応の分析

Types of Reactions

N-(4-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit promising anticancer properties. N-(4-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties
Triazole derivatives have shown effectiveness against a range of pathogens. Studies have demonstrated that N-(4-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide exhibits antimicrobial activity against both bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, making such compounds valuable in developing new antimicrobial therapies.

Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has gained attention in treating inflammatory diseases. The compound may inhibit pro-inflammatory cytokines and enzymes, providing a therapeutic avenue for conditions like arthritis and other chronic inflammatory disorders.

Agricultural Applications

Fungicides
Given their antifungal properties, triazole compounds are widely used as fungicides in agriculture. N-(4-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be formulated into agricultural products to protect crops from fungal infections, thereby enhancing yield and quality.

Herbicides
Research into the herbicidal activity of triazole derivatives suggests potential applications in weed management. The compound may interfere with metabolic pathways in plants, offering a selective approach to controlling unwanted vegetation without harming crops.

Materials Science Applications

Polymer Chemistry
Triazole-containing compounds are being explored for their utility in polymer chemistry. The incorporation of N-(4-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Nanotechnology
In nanotechnology, triazole derivatives are being investigated for their role as stabilizers or functionalizing agents for nanoparticles. Their ability to form coordination complexes with metals can be harnessed for developing advanced materials with tailored properties for electronics or catalysis.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values indicating potency against specific cancer types.
Study BAntimicrobial EfficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi; effective at low concentrations.
Study CAgricultural ApplicationField trials indicated improved crop yields when treated with formulations containing the compound; effective against common fungal pathogens.

作用機序

The mechanism of action of N-(4-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Position 5 Substituents

  • Pyridinyl vs. Alkyl Groups: The target compound’s pyridin-4-yl group at position 5 distinguishes it from analogs with ethyl (3o) or isopropyl (3p) substituents.
  • Trifluoromethyl Derivatives : Compounds with trifluoromethyl groups at position 5 () show potent inhibition of c-Met kinase (e.g., GP = 68.09% in NCI-H522 cells). The target compound’s pyridinyl group may offer distinct electronic effects, though direct activity comparisons require further data .

Position 1 Substituents

  • Methoxy vs. Halogenated Phenyl : The 3-methoxyphenyl group in the target compound contrasts with fluorophenyl (3o, 3p) or chlorophenyl () substituents. Methoxy groups improve solubility via hydrogen bonding but may reduce metabolic stability compared to halogenated analogs .
  • Substituent Position Sensitivity : The 3-methoxy orientation (meta position) in the target compound differs from the 2-methoxy (ortho) substitution in ’s analog. Ortho-substituted methoxy groups can sterically hinder interactions, reducing activity .

Carboxamide N-Substituents

  • 4-Ethoxybenzyl vs. Quinolinyl/Naphthyl: The 4-ethoxybenzyl chain in the target compound may enhance blood-brain barrier permeability compared to bulkier quinolinyl (3o, 3p) or naphthyl (3q) groups. However, quinolinyl derivatives exhibit superior Wnt/β-catenin pathway modulation .
  • Phenylethyl vs. Ethoxybenzyl : The phenylethyl group in ’s compound introduces flexibility, whereas the ethoxybenzyl group in the target compound provides a rigid, planar structure favoring interactions with flat binding pockets .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The target compound’s pyridinyl and ethoxybenzyl groups likely result in moderate LogP (~3.5), balancing lipophilicity and aqueous solubility. In contrast, trifluoromethyl derivatives () exhibit higher LogP (~4.2), favoring membrane penetration but increasing metabolic clearance risk .
  • Metabolic Stability : Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes, whereas halogenated analogs (e.g., 3o, 3p) resist oxidative metabolism, prolonging half-life .

生物活性

N-(4-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1326823-00-0) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.

PropertyValue
Molecular FormulaC24_{24}H23_{23}N5_{5}O3_{3}
Molecular Weight429.5 g/mol
StructureChemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,2,3-triazole derivatives, including the compound . The compound has shown promising activity against various bacterial and fungal strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several triazole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 5 mg/mL to 10 mg/mL. Specifically, N-(4-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide demonstrated significant activity against S. aureus with an MIC of 5 mg/mL at 15 minutes .

Antifungal Activity

In another investigation focusing on antifungal properties, the compound was tested against Candida albicans. Results showed that it inhibited fungal growth effectively, with a notable reduction in colony-forming units (CFUs) compared to controls. The compound's structure appears to enhance its interaction with fungal cell membranes, leading to increased permeability and cell death .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. The presence of specific substituents on the triazole ring and the attached aromatic systems can significantly affect their potency.

Key Findings:

  • Aryl Substitution: The effectiveness of N-(4-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is partly attributed to the ethoxybenzyl and methoxyphenyl groups which enhance lipophilicity and facilitate better membrane penetration.
  • Pyridine Moiety: The pyridinyl group contributes to the compound's ability to interact with biological targets such as enzymes involved in microbial resistance mechanisms .

Toxicity Evaluation

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies conducted on various triazole derivatives, including this compound, the EC50 values were found to exceed 100%, indicating low toxicity levels. This suggests that N-(4-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide could be a viable candidate for further development as an antimicrobial agent without significant toxicity concerns .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this triazole-carboxamide compound?

  • Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintained between 60–80°C to prevent side reactions (e.g., decomposition of the triazole ring).
  • Solvent : Polar aprotic solvents like DMF or DMSO enhance solubility of aromatic intermediates .
  • Catalysts : Copper(I) iodide accelerates azide-alkyne cycloaddition, a key step in triazole formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
    • Data Table :
ParameterOptimal RangeImpact on Yield
Temperature60–80°C<70°C: incomplete reaction; >80°C: degradation
SolventDMF/DMSOHigher polarity improves intermediate solubility
Reaction Time12–24 hrsShorter durations reduce yield by 20–30%

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy, pyridyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (SHELXL software recommended for refinement) .

Advanced Research Questions

Q. How can contradictory bioactivity data in different assays be resolved?

  • Methodological Answer : Contradictions often arise from assay-specific variables:

  • Solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.
  • Target Selectivity : Perform kinase profiling to rule off-target effects (e.g., pyridyl moiety may bind ATP pockets) .
  • Metabolic Stability : Assess liver microsome stability; methoxy groups may undergo demethylation, altering activity .
    • Case Study : Inconsistent IC50_{50} values in cancer cell lines (e.g., MCF-7 vs. HepG2) may reflect differential expression of metabolic enzymes like CYP3A4 .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., sulfonate) to the benzyl moiety to enhance solubility .
  • Metabolic Blocking : Fluorine substitution on the methoxyphenyl group reduces oxidative metabolism .
  • Prodrug Design : Mask the carboxamide as an ester to improve oral bioavailability .

Q. How can computational methods guide the optimization of this compound’s binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Focus on the triazole core and pyridyl group for hydrogen bonding .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with bioactivity .
    • Data Table :
SubstituentLogPPredicted ΔG (kcal/mol)Experimental IC50_{50} (nM)
4-ethoxy3.2-9.1120 ± 15
4-methoxy2.8-8.7250 ± 30

Specialized Techniques

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Methodological Answer :

  • Twinned Crystals : Use SHELXD for initial phase determination and SHELXL for refinement .
  • Disorder in Ethoxy Groups : Apply restraints to thermal parameters during refinement .
    • Example : A 1.2 Å resolution structure revealed π-π stacking between pyridyl and methoxyphenyl groups, critical for stability .

Q. How do reaction conditions influence regioselectivity in triazole formation?

  • Methodological Answer :

  • Copper vs. Ruthenium Catalysis : Copper(I) favors 1,4-regioisomers; ruthenium yields 1,5-products. Confirm via 1^1H NMR (triazole proton splitting patterns) .
  • Solvent Effects : Acetonitrile increases 1,4-selectivity by 40% compared to THF .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。